Welcome to the BenchChem Online Store!
molecular formula C13H18N2O5S B8662918 5-Sulfamoyl-2-((tetrahydro-2h-pyran-4-yl)methoxy)benzamide

5-Sulfamoyl-2-((tetrahydro-2h-pyran-4-yl)methoxy)benzamide

Cat. No. B8662918
M. Wt: 314.36 g/mol
InChI Key: RFSRUEVEDRQJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 38A (0.455 g) in ethanol (3 mL) and tetrahydrofuran (1 mL) was added hydrogen peroxide (30% in water, 2 mL) followed by 1 N aqueous NaOH (1.024 ml) and heated to 35° C. for 3 hours. The reaction was poured into dichloromethane (50 mL) and 1N aqueous HCl (25 mL). The aqueous layer was extracted with dichloromethane (3×50 mL). The precipitate contained in the combined organic layers was collected by filtration to give the title compound.
Name
solution
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.024 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([S:17]([NH2:20])(=[O:19])=[O:18])[CH:6]=[CH:7][C:8]=1[O:9][CH2:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)#[N:2].[OH:21]O.[OH-].[Na+].Cl>C(O)C.O1CCCC1.ClCCl>[S:17]([C:5]1[CH:6]=[CH:7][C:8]([O:9][CH2:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[C:3]([CH:4]=1)[C:1]([NH2:2])=[O:21])(=[O:19])(=[O:18])[NH2:20] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0.455 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1OCC1CCOCC1)S(=O)(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
OO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.024 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×50 mL)
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C=1C=CC(=C(C(=O)N)C1)OCC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.